3'-Methoxypuerarin

Beschreibung

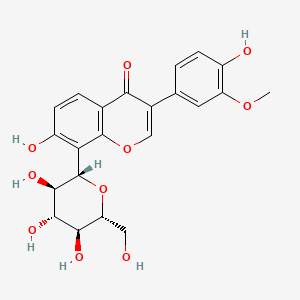

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQUZVFMUSCUJS-PGPONNFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuroprotective Mechanisms of 3'-Methoxypuerarin in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone derived from the root of Pueraria lobata, has demonstrated significant neuroprotective properties in various experimental models of neuronal injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal cells. It delves into the compound's multifaceted effects on key signaling pathways, including the PI3K/Akt and MAPK pathways, and its role in mitigating oxidative stress and inhibiting apoptosis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling cascades using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neuronal cell death and dysfunction are central to the pathophysiology of a wide range of neurological disorders, including cerebral ischemia, neurodegenerative diseases, and traumatic brain injury. The development of effective neuroprotective agents remains a critical challenge in modern medicine. This compound has emerged as a promising candidate due to its ability to protect neurons from various insults.[1][2] This guide aims to provide a detailed technical examination of its mechanism of action.

Core Mechanisms of Action

The neuroprotective effects of this compound are attributed to its influence on several interconnected cellular processes, primarily the inhibition of apoptosis and the reduction of oxidative stress. These effects are mediated through the modulation of critical intracellular signaling pathways.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the pathology of many neurological diseases. This compound has been shown to inhibit neuronal apoptosis through the regulation of the Bcl-2 family of proteins and the caspase cascade.[3][4]

-

Regulation of the Bcl-2/Bax Ratio: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. This compound has been observed to increase the Bcl-2/Bax ratio, thereby shifting the balance towards cell survival.[4][5] An increased Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[6][7]

-

Inhibition of Caspase-3 Activity: Caspases are a family of proteases that execute the final stages of apoptosis.[8][9] Caspase-3 is a key executioner caspase.[10][11] Studies have demonstrated that this compound can significantly decrease the activity of cleaved caspase-3, thereby preventing the downstream cleavage of cellular substrates and subsequent cell death.[5][12]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. This compound exhibits potent antioxidant properties.[2][3]

-

Scavenging of Reactive Oxygen Species (ROS): this compound has been shown to possess direct scavenging activity against various free radicals, including peroxynitrite (ONOO-), nitric oxide (NO·), and superoxide anions (O2·-).[2]

-

Enhancement of Endogenous Antioxidant Defenses: The compound can also bolster the cell's own antioxidant machinery. It has been shown to increase the activity of superoxide dismutase (SOD), a key enzyme that catalyzes the dismutation of superoxide radicals.[3][13] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[3][13]

Key Signaling Pathways Modulated by this compound

The anti-apoptotic and antioxidant effects of this compound are orchestrated through its modulation of several critical signaling pathways within neuronal cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[14][15][16] Activation of this pathway is a key mechanism underlying the neuroprotective effects of this compound and its parent compound, puerarin.[17][18][19]

Upon activation, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β.[12][18] The inactivation of GSK-3β leads to the stabilization of anti-apoptotic proteins like MCL-1.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in neuronal survival and death.[20] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. While ERK activation is often associated with cell survival, the activation of JNK and p38 is typically linked to apoptosis and inflammation in response to stress.[21][22] this compound has been shown to inhibit the activation of the pro-apoptotic JNK and p38 pathways in neuronal cells exposed to oxidative stress.[4]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[23][24][25] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.[26][27] Puerarin, a closely related compound, has been shown to activate the Nrf2/HO-1 pathway, suggesting a similar mechanism for this compound.[28]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neuronal cells.

| Parameter | Model | Treatment Group | Dosage | Effect | Reference |

| Neurological Deficit | Rat model of cerebral ischemia/reperfusion | 3'-methoxy puerarin | 5 mg/kg/day | Significant improvement | [3] |

| Neurological Deficit | Rat model of cerebral ischemia/reperfusion | 3'-methoxy puerarin | 10 mg/kg/day | More remarkable improvement | [3][13] |

| Infarct Volume | Rat model of cerebral ischemia/reperfusion | 3'-methoxy puerarin | 5, 10 mg/kg/day | Reduction | [3][13] |

| SOD Activity | Rat cortex (cerebral ischemia-reperfusion) | 3'-methoxy puerarin | 10 mg/kg | Increased | [3][13] |

| MDA Content | Rat cortex (cerebral ischemia-reperfusion) | 3'-methoxy puerarin | 10 mg/kg | Reduced | [3][13] |

| Surviving Neurons (Hippocampal CA1) | Rat model of ischemia/reperfusion | 3'-MOP | Not specified | Increased (P < 0.001) | [3] |

| Apoptotic Pyramidal Neurons | Rat model of ischemia/reperfusion | 3'-MOP | Not specified | Markedly reduced (P < 0.001) | [3] |

| Excitatory Amino Acids (Asp, Glu) | Rat striatum (cerebral ischemia-reperfusion) | 3'-methoxy puerarin | Not specified | Reduced concentrations | [29] |

| Inhibitory Amino Acids (Tau, GABA) | Rat striatum (cerebral ischemia-reperfusion) | 3'-methoxy puerarin | Not specified | Significantly reduced concentrations | [29] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Animal Models of Cerebral Ischemia

-

Middle Cerebral Artery Occlusion (MCAO): This is a widely used model to mimic focal cerebral ischemia.

-

Procedure: A filament is inserted through the external carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[13]

-

Assessment: Neurological deficits are scored, and infarct volume is measured using techniques like TTC staining.[3]

-

-

Four-Vessel Occlusion: This model induces global cerebral ischemia.

Cell-Based Assays

-

Cell Viability Assays (e.g., MTT): To assess the protective effect of this compound against cytotoxic insults.

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure: Neuronal cells (e.g., PC12, SH-SY5Y) are pre-treated with this compound and then exposed to a neurotoxin (e.g., H2O2, MPP+). MTT reagent is added, and the resulting formazan product is quantified spectrophotometrically.

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[3]

-

Procedure: Tissue sections or cultured cells are incubated with terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA. The labeled DNA is then visualized using fluorescence microscopy.

-

-

Caspase Activity Assays: Measures the activity of key apoptotic enzymes.[10]

-

Procedure: Cell lysates are incubated with a specific caspase substrate conjugated to a fluorophore or chromophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which is then quantified.

-

-

Biochemical Assays

-

Western Blotting: To determine the expression levels of key proteins in signaling pathways.

-

Procedure: Protein lysates from treated and untreated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, p-Akt, total Akt). Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection via chemiluminescence.[4]

-

-

Measurement of Oxidative Stress Markers:

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanism of action of this compound in neuronal cells.

Caption: Overview of this compound's Neuroprotective Signaling Pathways.

Caption: Typical Experimental Workflow for In Vivo Evaluation.

Conclusion

This compound exerts its neuroprotective effects through a multi-targeted mechanism of action. By inhibiting apoptosis via modulation of the Bcl-2/Bax ratio and caspase-3 activity, and by attenuating oxidative stress through direct ROS scavenging and enhancement of endogenous antioxidant defenses, this isoflavone demonstrates significant potential for the treatment of neurological disorders. Its ability to activate pro-survival signaling pathways such as PI3K/Akt and inhibit pro-apoptotic pathways like JNK/p38 underscores its therapeutic promise. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective therapies for patients with neurological diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Puerarin protects Alzheimer's disease neuronal cybrids from oxidant-stress induced apoptosis by inhibiting pro-death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Puerarin attenuates neurological deficits via Bcl-2/Bax/cleaved caspase-3 and Sirt3/SOD2 apoptotic pathways in subarachnoid hemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aginganddisease.org [aginganddisease.org]

- 7. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Puerarin attenuates locomotor and cognitive deficits as well as hippocampal neuronal injury through the PI3K/Akt1/GSK-3β signaling pathway in an in vivo model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Protective effect of 3'-methoxy puerarin on cerebral ischemic injury/ reperfusion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 17. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]

- 19. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Puerarin attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]

- 26. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update [aginganddisease.org]

- 29. [Study on 3'-methoxy puerarin to dynamic changes of amino acids in rat brain ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 3'-Methoxypuerarin from Pueraria lobata

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin is a significant isoflavonoid isolated from the root of Pueraria lobata (kudzu). As a derivative of puerarin, this compound has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development endeavors.

Core Biological Activities

This compound exhibits a range of biological effects, with the most prominent being its neuroprotective and antioxidant activities. It also demonstrates potential as an anti-inflammatory agent.

Neuroprotective Activity

This compound has shown notable neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. Studies indicate that it can protect hippocampal neurons from damage by inhibiting apoptosis.[1][2] In animal models of focal cerebral ischemia-reperfusion, administration of this compound has been shown to significantly improve neurological deficit symptoms and reduce the volume of cerebral infarction.[3][4]

A key study demonstrated that this compound increases the number of surviving neurons in the hippocampal CA1 region and markedly reduces the number of apoptotic pyramidal neurons following ischemia/reperfusion injury.[1]

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been specifically identified as a peroxynitrite (ONOO⁻) scavenger.[2] Additionally, it exhibits weak scavenging activities against nitric oxide (NO·) and superoxide anion (O₂·⁻).[2] In vivo studies have shown that this compound can increase the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, in the cortex of rats subjected to cerebral ischemia-reperfusion injury.[3][4]

Anti-inflammatory Activity

While less extensively characterized than its neuroprotective and antioxidant effects, this compound is suggested to possess anti-inflammatory properties. This is supported by its ability to weakly scavenge nitric oxide, a key mediator in inflammatory processes.[2] Further research is required to fully elucidate the mechanisms and potency of its anti-inflammatory action.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vivo Neuroprotective Activity of this compound

| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| Rat (Focal Cerebral Ischemia-Reperfusion) | 5 mg/kg/day | Not Specified | Improved neurological deficit, reduced infarct volume, increased SOD activity, reduced MDA content. | [3][4] |

| Rat (Focal Cerebral Ischemia-Reperfusion) | 10 mg/kg/day | Not Specified | More significant improvement in neurological deficit, reduction in infarct volume, increase in SOD activity, and reduction in MDA content compared to 5 mg/kg dose. | [3][4] |

| Rat (Ischemia/Reperfusion Injury) | Not Specified | Not Specified | Increased number of surviving neurons in the hippocampal CA1 region; markedly reduced number of apoptotic pyramidal neurons. | [1] |

Table 2: Antioxidant Activity of this compound

| Activity | Method | Result | Reference |

| Peroxynitrite (ONOO⁻) Scavenging | Not Specified | Active scavenger | [2] |

| Nitric Oxide (NO·) Scavenging | Not Specified | Weak scavenger | [2] |

| Superoxide Anion (O₂·⁻) Scavenging | Not Specified | Weak scavenger | [2] |

Note: Specific IC50 values for the antioxidant activities of this compound are not yet widely available in the reviewed literature.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia-Reperfusion Injury

This protocol is a standard method for inducing stroke in animal models to study the effects of neuroprotective agents.

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: The animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery.

-

The middle cerebral artery (MCA) is occluded to induce ischemia. A common method is the intraluminal filament technique, where a nylon monofilament is inserted into the internal carotid artery and advanced to block the origin of the MCA.

-

-

Ischemia and Reperfusion: The MCA is typically occluded for a specific period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion of the blood flow.

-

Drug Administration: this compound is administered at the desired doses (e.g., 5 and 10 mg/kg) at a specific time point relative to the ischemic event (e.g., at the onset of reperfusion).

-

Neurological Assessment: Neurological deficits are evaluated at various time points post-surgery using a standardized scoring system.

-

Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are then sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

-

Biochemical Analysis: Brain tissue from the ischemic cortex can be collected to measure markers of oxidative stress, such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) content.

Griess Assay for Nitric Oxide Scavenging Activity

The Griess assay is a common and straightforward colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite.

-

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically at approximately 540 nm.

-

Reagents:

-

Griess Reagent: Typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Nitrite Standard: A series of known concentrations of sodium nitrite are prepared to generate a standard curve.

-

Sample: The sample containing this compound at various concentrations is incubated with a nitric oxide donor (e.g., sodium nitroprusside).

-

-

Procedure:

-

Aliquots of the sample supernatant are transferred to a 96-well plate.

-

The Griess reagent is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

-

The absorbance is read at 540 nm using a microplate reader.

-

-

Calculation: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve. The percentage of nitric oxide scavenging is then calculated relative to a control without the test compound.

Signaling Pathways

While the precise signaling pathways directly modulated by this compound are still under investigation, its neuroprotective effects, particularly the inhibition of apoptosis, likely involve the modulation of key regulatory proteins. Based on the known mechanisms of related isoflavones like puerarin, the following pathways are of significant interest for future research on this compound.

PI3K/Akt Signaling Pathway in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its activation is a common mechanism for neuroprotection.

Caption: Potential PI3K/Akt signaling pathway for neuroprotection by this compound.

Inhibition of Apoptosis via the Bcl-2 Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate.

Caption: Putative mechanism of apoptosis inhibition by this compound via Bcl-2 family proteins.

Experimental Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.

Caption: General experimental workflow for investigating this compound's biological activity.

Conclusion and Future Directions

This compound, an isoflavonoid from Pueraria lobata, demonstrates significant promise as a therapeutic agent, particularly in the realm of neuroprotection. Its antioxidant and potential anti-inflammatory activities further underscore its multifaceted pharmacological profile. While current research provides a solid foundation, further in-depth studies are necessary to fully elucidate its mechanisms of action and to quantify its biological activities with greater precision.

Future research should focus on:

-

Determining the IC50 values for its antioxidant and anti-inflammatory effects to allow for direct comparison with other compounds.

-

Conducting detailed in vitro studies to quantify its neuroprotective effects on neuronal cell lines, including dose-response relationships for cell viability and apoptosis inhibition.

-

Elucidating the specific signaling pathways directly modulated by this compound through techniques such as Western blotting, qPCR, and gene expression profiling.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its bioavailability and in vivo efficacy more thoroughly.

-

Exploring its therapeutic potential in other disease models where oxidative stress and inflammation play a key role.

A comprehensive understanding of the biological activities and molecular targets of this compound will be instrumental in advancing its development as a novel therapeutic agent.

References

- 1. amsbio.com [amsbio.com]

- 2. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways [mdpi.com]

- 3. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of 3'-Methoxypuerarin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone glycoside derived from the medicinal plant Pueraria lobata, has garnered interest for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro antioxidant capacity of this compound. While research indicates its activity against specific reactive species, a notable gap exists in the public domain regarding quantitative efficacy data and the underlying molecular mechanisms. This document summarizes the available qualitative data, outlines general experimental protocols for relevant antioxidant assays, and discusses potential signaling pathways based on the activity of the parent compound, puerarin.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of these species and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of novel antioxidant compounds. This compound (C₂₂H₂₂O₁₀), a methoxylated derivative of puerarin, has been identified as a compound with potential antioxidant properties. This whitepaper aims to consolidate the existing scientific literature on its in vitro antioxidant capabilities to guide further research and development.

In Vitro Antioxidant Activity: Qualitative Summary

Studies have qualitatively assessed the antioxidant activity of this compound against several key reactive species. The primary findings indicate that this compound exhibits scavenging activity against peroxynitrite (ONOO⁻) and weak scavenging activity against nitric oxide (NO·) and superoxide anions (O₂·⁻)[1][2][3]. These findings are based on in vitro assays designed to measure the direct interaction between the compound and the respective free radicals.

Quantitative Data on Antioxidant Capacity

A thorough review of the available scientific literature reveals a significant lack of quantitative data on the antioxidant capacity of this compound. Specifically, the half-maximal inhibitory concentration (IC₅₀) values, which are critical for comparing the potency of antioxidant compounds, have not been published for the peroxynitrite, nitric oxide, and superoxide anion scavenging assays. The absence of this data prevents a comprehensive evaluation of its efficacy relative to other known antioxidants.

Table 1: Summary of Available In Vitro Antioxidant Data for this compound

| Assay Type | Target Radical | Result | Quantitative Data (IC₅₀) | Reference |

| Peroxynitrite Scavenging | ONOO⁻ | Active | Not Reported | [1][2][3] |

| Nitric Oxide Scavenging | NO· | Weakly Active | Not Reported | [1][2][3] |

| Superoxide Anion Scavenging | O₂·⁻ | Weakly Active | Not Reported | [1][2][3] |

Postulated Mechanisms and Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound in its antioxidant action is currently unavailable, the well-documented mechanisms of its parent compound, puerarin, offer valuable insights. Puerarin is known to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like puerarin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that this compound may share this mechanism of action.

Experimental Protocols (General Methodologies)

As the specific experimental details for the antioxidant assays performed on this compound are not provided in the cited literature, this section outlines the generally accepted protocols for the relevant assays. These methodologies serve as a template for future quantitative studies.

Peroxynitrite (ONOO⁻) Scavenging Assay

This assay is based on the principle that peroxynitrite induces the nitration of tyrosine, which can be quantified spectrophotometrically. An effective scavenger will inhibit this nitration.

Nitric Oxide (NO·) Scavenging Assay

This assay typically utilizes a nitric oxide donor, such as sodium nitroprusside, which generates NO· in an aqueous solution. The NO· then reacts with oxygen to form nitrite ions, which can be quantified using the Griess reagent. A scavenger will compete with oxygen for the NO·, reducing the formation of nitrite.

Superoxide Anion (O₂·⁻) Scavenging Assay

A common method for measuring superoxide scavenging activity involves the PMS-NADH system, where superoxide radicals are generated and subsequently reduce nitroblue tetrazolium (NBT) to a colored formazan product. A scavenger will inhibit the reduction of NBT.

Conclusion and Future Directions

This compound has been qualitatively identified as an in vitro scavenger of peroxynitrite, with weaker activity against nitric oxide and superoxide radicals. However, the lack of publicly available quantitative data, such as IC₅₀ values, and the absence of studies on its specific molecular mechanisms of antioxidant action are significant limitations in the current understanding of this compound.

Future research should prioritize the following:

-

Quantitative analysis: A systematic evaluation of the IC₅₀ values of this compound in a panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC, as well as ONOO⁻, NO·, and O₂·⁻) is essential to determine its potency.

-

Mechanistic studies: Investigations into the ability of this compound to activate the Nrf2-ARE pathway in relevant cell models are warranted. This would clarify whether it shares the antioxidant mechanism of its parent compound, puerarin.

-

Cellular antioxidant assays: Moving beyond chemical-based assays, evaluating the ability of this compound to mitigate oxidative stress in cellular models would provide a more biologically relevant assessment of its potential.

Addressing these research gaps will be crucial in determining the viability of this compound as a lead compound for the development of novel antioxidant therapies.

References

- 1. Nrf2 Is a Key Regulator on Puerarin Preventing Cardiac Fibrosis and Upregulating Metabolic Enzymes UGT1A1 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scavenging of peroxynitrite-derived radicals by flavonoids may support endothelial NO synthase activity, contributing to the vascular protection associated with high fruit and vegetable intakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure-activity relationship of flavonoids as scavengers of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of 3'-Methoxypuerarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxypuerarin, an isoflavone derivative, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of its core anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and supporting experimental data. Through a comprehensive review of in vitro and in vivo studies, this document elucidates how this compound modulates key inflammatory cascades, including the NF-κB, MAPK, and NLRP3 inflammasome pathways. Detailed experimental protocols and quantitative data are presented to offer a clear and actionable resource for researchers and drug development professionals exploring the therapeutic applications of this promising compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a derivative of puerarin, has garnered attention for its potential to mitigate inflammatory processes. This guide synthesizes the current scientific knowledge on the anti-inflammatory mechanisms of this compound, providing a foundational resource for further research and development.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key signaling pathways and the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Puerarin, a closely related compound, has been shown to inhibit the activation of NF-κB in a dose-dependent manner in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This mechanism is crucial for downregulating the expression of NF-κB target genes, including those encoding for pro-inflammatory enzymes and cytokines.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical in transducing extracellular signals to cellular responses, including inflammation. Studies on the parent compound, puerarin, have demonstrated its ability to inhibit the phosphorylation of p38 MAPK and JNK in vascular smooth muscle cells stimulated by oxidized low-density lipoprotein.[2] By attenuating the activation of these key kinases, this compound can effectively reduce the downstream production of inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. A recent study has demonstrated that this compound significantly ameliorates myocardial ischemia/reperfusion-induced pyroptosis by regulating the IGF2BP1/m6A/NLRP3 pathway.[3] In both in vivo and in vitro models, treatment with this compound led to a marked decrease in the expression of key pyroptosis-related proteins, including NLRP3, cleaved Gasdermin D (GSDMD), and cleaved Caspase-1.[3] This highlights a direct inhibitory effect of this compound on the NLRP3 inflammasome activation and subsequent inflammatory responses.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent anti-inflammatory effects of this compound and its parent compound, puerarin.

Table 1: In Vitro Anti-Inflammatory Effects of Puerarin

| Target | Cell Line | Stimulant | Concentration of Puerarin | Observed Effect | Reference |

| iNOS Expression | RAW264.7 | LPS | Dose-dependent | Inhibition of protein and mRNA expression | [1] |

| COX-2 Expression | RAW264.7 | LPS | Dose-dependent | Inhibition of protein and mRNA expression | [1] |

| CRP Expression | RAW264.7 | LPS | Dose-dependent | Inhibition of protein and mRNA expression | [1] |

| p-p38 | VSMCs | ox-LDL | Not specified | Significant decrease in phosphorylation | [2] |

| p-JNK | VSMCs | ox-LDL | Not specified | Significant decrease in phosphorylation | [2] |

Table 2: In Vitro Effects of this compound on the NLRP3 Inflammasome

| Target Protein | Model | Treatment | Observed Effect | Reference |

| NLRP3 | In vivo (Myocardial I/R) | This compound | Significantly decreased expression | [3] |

| Cleaved GSDMD | In vivo (Myocardial I/R) | This compound | Significantly decreased expression | [3] |

| Cleaved Caspase-1 | In vivo (Myocardial I/R) | This compound | Significantly decreased expression | [3] |

| IL-1β | In vivo (Myocardial I/R) | This compound | Significantly decreased expression | [3] |

| IL-18 | In vivo (Myocardial I/R) | This compound | Significantly decreased expression | [3] |

| NLRP3 mRNA | In vitro (Cardiomyocytes) | This compound | Decreased m6A methylation and destabilized mRNA | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot Analysis

Western blotting is used to quantify the protein expression levels of key inflammatory markers.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, NLRP3, Caspase-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating acute inflammation.

-

Animal Model: Wistar rats or Swiss albino mice are commonly used.

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.

-

Treatment: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Neuroprotective Potential of 3'-Methoxypuerarin in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. 3'-Methoxypuerarin, an isoflavone derivative of puerarin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound in preclinical models of cerebral ischemia. We consolidate quantitative data from multiple studies, detail key experimental protocols, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of stroke and neuropharmacology.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is multifaceted, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This compound, a compound with enhanced lipophilicity compared to its parent compound puerarin, has demonstrated significant neuroprotective efficacy in animal models of cerebral ischemia. This guide synthesizes the current understanding of its mechanisms of action and provides a practical framework for future research and development.

Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified across various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy on critical endpoints.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

| Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |

| Rat (MCAO) | 5 mg/kg/day | Significant reduction | Improved symptoms | [1][2] |

| Rat (MCAO) | 10 mg/kg/day | More remarkable reduction | Significantly improved symptoms | [1][2] |

Table 2: Modulation of Oxidative Stress Markers by this compound

| Animal Model | Dosing Regimen | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Content | Reference |

| Rat (MCAO) | 5, 10 mg/kg/day | Increased | Reduced | [1][2] |

Table 3: Regulation of Amino Acid Neurotransmitters by this compound

| Animal Model | Treatment | Aspartate (Asp) | Glutamate (Glu) | Taurine (Tau) | GABA | Reference |

| Rat (MCAO) | This compound | Reduced | Reduced | Significantly Reduced | Significantly Reduced | [3][4] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the studies on this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal cerebral ischemia in rodents.[2]

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

-

Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

Sham Operation: Control animals undergo the same surgical procedure without the insertion of the filament.

Neurological Deficit Scoring

Neurological function is assessed using a scoring system to evaluate the extent of ischemic injury. A common 5-point scale is used:[2]

-

0: No observable neurological deficit.

-

1: Forelimb flexion.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

Infarct Volume Measurement (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.[3][5][6]

-

Brain Sectioning: Following euthanasia, the brain is removed and sectioned into coronal slices (e.g., 2 mm thickness).

-

Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.

-

Analysis: Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

Apoptosis Detection (TUNEL Assay)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method to detect DNA fragmentation, a hallmark of apoptosis.[7][8][9]

-

Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to allow enzyme access.

-

Labeling: The tissue is incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated label is visualized using fluorescence microscopy. TUNEL-positive cells (apoptotic cells) are quantified.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-Apoptotic Signaling Pathway

Caption: Anti-apoptotic pathway of this compound.

Antioxidant Signaling Pathway

Caption: Antioxidant pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in the context of cerebral ischemia. Its multifaceted mechanism of action, encompassing anti-apoptotic and antioxidant properties, positions it as a compelling candidate for further drug development. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing dosing and delivery strategies, and ultimately translating these promising preclinical findings into clinical applications for the treatment of ischemic stroke. The detailed protocols and pathway diagrams provided herein offer a solid foundation for these future endeavors.

References

- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on 3'-methoxy puerarin to dynamic changes of amino acids in rat brain ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. TUNEL analysis [bio-protocol.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. biotna.net [biotna.net]

3'-Methoxypuerarin CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Methoxypuerarin, a derivative of the isoflavone puerarin. It details the compound's Chemical Abstracts Service (CAS) number, chemical and physical properties, and summarizes its known biological activities, with a focus on its neuroprotective, anti-inflammatory, and antioxidant effects. This document includes available data on its stability and reactivity, analytical methodologies, and explores the putative signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a naturally occurring isoflavone derivative that has garnered interest for its potential therapeutic properties.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117047-07-1 | [2][3] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [2][3] |

| Molecular Weight | 446.4 g/mol | [2][4] |

| IUPAC Name | 7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [4] |

| Synonyms | 3'-Methoxy Puerarin, Puerariaglycoside 3 | [4] |

| Purity | Typically ≥97% | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic assistance) | [5] |

Stability and Reactivity

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8] Such studies involve exposing the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

Given the structural similarity, it can be inferred that this compound may also be susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Further experimental work is required to fully characterize its stability profile and identify potential degradation products.

Experimental Protocols

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of puerarin and its derivatives.[12] A validated stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products in various matrices.[9]

General HPLC Method for Puerarin Analysis: A typical HPLC method for puerarin involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like phosphoric acid to control pH. Detection is commonly performed using a UV detector at a wavelength of 254 nm. The method should be validated according to ICH guidelines for parameters such as system suitability, specificity, accuracy, precision, linearity, robustness, and ruggedness.[12]

NMR and Mass Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of this compound.[4][13][14][15][16] PubChem provides computed ¹³C NMR spectral data and experimental MS2 data for this compound, which can serve as a reference for experimental verification.[4]

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for this compound are not extensively reported in the public domain. However, general organic synthesis procedures for similar flavonoid compounds can be adapted. These typically involve multi-step reactions to construct the core flavonoid structure followed by glycosylation and methylation.[17][18] Purification is often achieved through column chromatography and recrystallization.[17]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][19] These effects are believed to be mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in the context of ischemia-reperfusion injury, where it can inhibit apoptosis.[5][19][20] The parent compound, puerarin, is known to exert its neuroprotective effects through multiple mechanisms, including the regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.[21][22] Puerarin has also been shown to inhibit the MAPK signaling pathway, which is involved in cellular stress responses.[23][24]

Putative Neuroprotective Signaling Pathway of this compound:

Caption: Putative neuroprotective signaling pathway of this compound.

Anti-inflammatory Effects

Inflammation is a key process in many diseases, and its regulation is a major therapeutic target. The NF-κB signaling pathway is a central mediator of inflammation.[25][26] Puerarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[27] It is plausible that this compound shares this anti-inflammatory mechanism. The MAPK pathway is also intricately linked with NF-κB signaling and inflammatory responses.[28][29]

Putative Anti-inflammatory Signaling Pathway of this compound:

References

- 1. Targeting the Nrf2 signaling pathway using phytochemical ingredients: A novel therapeutic road map to combat neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. achemtek.com [achemtek.com]

- 3. 3’-Methoxy puerarin | CymitQuimica [cymitquimica.com]

- 4. This compound | C22H22O10 | CID 5319485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. scispace.com [scispace.com]

- 8. ajrconline.org [ajrconline.org]

- 9. A validated stability-indicating HPLC method for the determination of PEGylated puerarin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. amsbio.com [amsbio.com]

- 20. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 21. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Puerarin attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Puerarin improves busulfan-induced disruption of spermatogenesis by inhibiting MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 27. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy [frontiersin.org]

The Comprehensive Guide to the Natural Sources and Isolation of 3'-Methoxypuerarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypuerarin is an isoflavone, a class of naturally occurring phenolic compounds, that has garnered significant interest within the scientific community. As a derivative of puerarin, the major bioactive component in the roots of the kudzu plant, this compound exhibits a range of potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Pueraria, within the family Leguminosae. The roots of these plants, commonly referred to as Radix Puerariae or "Gegen" in traditional Chinese medicine, are the most abundant source of this compound.

Table 1: Primary Natural Sources of this compound

| Plant Species | Common Name | Part of Plant |

| Pueraria lobata (Willd.) Ohwi | Kudzu | Root |

| Pueraria montana var. lobata | Kudzu | Root |

| Pueraria thomsonii Benth. | Thomson's Kudzu | Root |

| Pueraria edulis Pampan. | Edible Kudzu | Root |

While the roots are the principal source, isoflavones, including this compound, have also been detected in the flowers of Pueraria lobata[1]. Comparative analyses have shown that the concentration of isoflavones can vary between different Pueraria species, with Pueraria lobata generally exhibiting a higher abundance of these compounds compared to Pueraria thomsonii[2][3].

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves initial extraction followed by one or more chromatographic purification stages. The following sections detail the experimental protocols for these key procedures.

Extraction Methodologies

The initial step in isolating this compound is the extraction from the dried and powdered plant material. Several techniques can be employed, with the choice of method influencing the efficiency and yield of the extraction.

Ultrasound-assisted extraction is an efficient method for obtaining isoflavones from Pueraria roots. The use of ultrasonic waves facilitates the disruption of plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol for Ultrasound-Assisted Extraction:

-

Sample Preparation: Air-dry the roots of the Pueraria species and grind them into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare an aqueous ethanol solution. An optimized concentration for total isoflavone extraction is often around 70-80% ethanol[4].

-

Extraction Parameters:

-

Solvent-to-Material Ratio: A ratio of approximately 12:1 to 22:1 (mL of solvent to g of plant material) is recommended for optimal extraction of isoflavones[4].

-

Extraction Time: An extraction time of 50-55 minutes is generally effective[4].

-

Temperature: Maintain the extraction temperature at around 60°C.

-

Ultrasonic Power: Utilize an ultrasonic bath or probe system. The power should be optimized for the specific equipment, with typical values ranging from 250W to 580W[5].

-

-

Procedure: a. Combine the powdered plant material and the extraction solvent in a suitable vessel. b. Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. c. Perform the extraction under the specified conditions. d. After extraction, separate the solid material from the liquid extract by filtration or centrifugation. e. The resulting supernatant is the crude extract containing this compound and other isoflavones.

Supercritical fluid extraction, using carbon dioxide (CO2) as the solvent, offers a green alternative to traditional solvent extraction methods. The solvating power of supercritical CO2 can be tuned by modifying the temperature and pressure.

Conceptual Protocol for Supercritical Fluid Extraction:

-

Sample Preparation: Prepare dried and powdered Pueraria root as described for UAE.

-

SFE System: Utilize a high-pressure SFE system.

-

Extraction Parameters:

-

Pressure: Typically in the range of 200-400 bar.

-

Temperature: Generally between 40-60°C.

-

Co-solvent: Ethanol is often used as a co-solvent (e.g., 10-20%) to enhance the extraction of more polar compounds like isoflavones.

-

CO2 Flow Rate: A typical flow rate is around 10-15 L/h.

-

-

Procedure: a. Load the powdered plant material into the extraction vessel. b. Pressurize and heat the system to the desired supercritical conditions. c. Introduce the supercritical CO2 (with co-solvent) into the extraction vessel. d. The extract is collected in a separator by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.

Purification Methodologies

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, further purification is necessary to isolate this compound.

Macroporous resin chromatography is an effective technique for the initial clean-up and enrichment of isoflavones from the crude extract. These resins have a large surface area and can adsorb compounds based on their polarity.

Experimental Protocol for Macroporous Resin Chromatography:

-

Resin Selection and Pre-treatment:

-

Select a suitable macroporous resin (e.g., D101, AB-8, or XDA-5).

-

Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol remains. Then, treat the resin with dilute HCl and NaOH solutions, followed by a final wash with deionized water until neutral.

-

-

Column Packing: Pack a chromatography column with the pre-treated resin.

-

Sample Loading:

-

Concentrate the crude extract and dissolve it in an appropriate solvent (e.g., water or a low concentration of ethanol).

-

Load the sample solution onto the column at a controlled flow rate (e.g., 2-4 bed volumes per hour)[6].

-

-

Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and salts.

-

Elution:

-

Elute the adsorbed isoflavones with a stepwise or gradient of increasing ethanol concentration.

-

A common elution solvent is 70-80% aqueous ethanol[6].

-

Collect fractions and monitor the eluate for the presence of isoflavones using a suitable analytical method (e.g., TLC or HPLC).

-

-

Fraction Pooling: Combine the fractions containing the desired isoflavones. This enriched fraction can then be taken for further purification.

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of this compound to a high degree of purity.

Experimental Protocol for Preparative HPLC:

-

System: A preparative HPLC system equipped with a high-pressure pump, an injector, a preparative column, a detector (typically UV-Vis), and a fraction collector.

-

Column: A reversed-phase C18 column is commonly used for the separation of isoflavones.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile.

-

Gradient Optimization: The gradient profile should be optimized to achieve good separation between this compound and other closely eluting isoflavones. A shallow gradient around the elution point of the target compound can enhance resolution.

-

Sample Injection: Dissolve the enriched isoflavone fraction in the mobile phase and inject it onto the column.

-

Fraction Collection: Collect the eluting fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Remove the solvent from the purified fraction, typically by rotary evaporation, to obtain the isolated this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source and the isolation method employed.

Table 2: Quantitative Data on this compound Isolation

| Extraction Method | Purification Method | Starting Material | Yield of this compound | Purity | Reference |

| Ethanol Extraction | High-Performance Counter-Current Chromatography (HPCCC) | 5.1 g of ethyl acetate extract of Pueraria lobata | 6 mg | 90.21% | [7] |

| Natural Deep Eutectic Solvents (NaDESs) Extraction | - | Radix Puerariae | 16.3 mg/g (using certain NaDESs) | Not specified |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Pueraria root.

Caption: General workflow for the isolation of this compound.

Biosynthesis Pathway of Isoflavones

This compound is synthesized in plants through the isoflavonoid branch of the phenylpropanoid pathway. The following diagram outlines the key steps leading to the formation of the isoflavone core structure, from which this compound is derived.

Caption: Simplified isoflavone biosynthesis pathway in Pueraria.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and isolation methodologies for this compound. The primary sources are various species of the Pueraria genus, with the roots being the most abundant repository of this isoflavone. Detailed protocols for extraction techniques such as ultrasound-assisted extraction, and purification methods including macroporous resin chromatography and preparative HPLC, have been presented. The provided quantitative data and visual workflows offer a practical framework for researchers and professionals in the field. Further research may focus on optimizing these methods to enhance the yield and purity of this compound for its potential applications in drug development and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative analysis of the medicinal and nutritional components of different varieties of Pueraria thomsonii and Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]

3'-Methoxypuerarin: A Potential Neuroprotective Agent in the Inhibition of Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3'-Methoxypuerarin, a derivative of the isoflavone puerarin, has emerged as a compound of interest for its neuroprotective properties. Evidence suggests that its mechanism of action involves the inhibition of apoptosis, a form of programmed cell death crucial in the pathology of various neurodegenerative diseases and ischemic events. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-apoptotic role, drawing parallels with its well-studied parent compound, puerarin, to illuminate potential signaling pathways and molecular targets. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies against apoptosis-mediated cellular damage.

Core Concepts: Apoptosis and its Inhibition

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. However, its dysregulation is a key factor in numerous diseases. The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death. Key proteins involved in the regulation of apoptosis include the Bcl-2 family (with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax) and caspase-3.

This compound and its Anti-Apoptotic Effects

Current research on this compound primarily highlights its neuroprotective effects in the context of cerebral ischemia. Studies have shown that it can reduce infarct volume and improve neurological deficits in animal models of stroke.[1] While the precise molecular mechanisms are still under investigation, it is suggested that these protective effects are, in part, attributable to the inhibition of apoptosis.

Due to the limited specific data on the signaling pathways of this compound, this guide leverages the extensive research on its parent compound, puerarin, to propose potential mechanisms of action. Puerarin has been shown to inhibit apoptosis in a variety of cell types through the modulation of several key signaling pathways.

Signaling Pathways Implicated in the Anti-Apoptotic Action of Puerarin

The anti-apoptotic effects of puerarin are multifaceted, involving the regulation of several interconnected signaling pathways. Understanding these pathways provides a foundational framework for investigating the mechanisms of this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets, including Bad and caspase-9. Furthermore, Akt can promote cell survival by activating the transcription factor NF-κB. Puerarin has been demonstrated to activate the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[2][3][4][5][6]

Caption: PI3K/Akt signaling pathway modulated by Puerarin to inhibit apoptosis.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes through the Antioxidant Response Element (ARE). Puerarin has been shown to inactivate this pathway in some cancer cells, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[7] This suggests a context-dependent role for puerarin in modulating this pathway.

Caption: Keap1/Nrf2/ARE pathway inactivation by Puerarin leading to apoptosis in cancer cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a dual role in apoptosis, either promoting or inhibiting it depending on the cellular context. In many cases, NF-κB activation is pro-survival. Puerarin has been found to deactivate the NF-κB pathway in bladder cancer cells, leading to a decrease in the expression of anti-apoptotic proteins and an increase in apoptosis.[8]

Caption: NF-κB signaling pathway deactivation by Puerarin promoting apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on Puerarin's effects on apoptosis-related markers. While direct quantitative data for this compound is limited, these findings for its parent compound provide valuable insights.

| Cell Line/Model | Compound & Concentration | Key Findings | Reference |

| PC12 cells | Puerarin (25 & 50 µM) | Significantly prevented TNF-α-induced apoptosis. Decreased the Bax/Bcl-2 ratio. | [2] |

| T24 bladder cancer cells | Puerarin (50 µg/ml) | Significantly reduced cell viability and proliferation, and enhanced apoptosis. | [8] |

| DU145 & PC-3 prostate cancer cells | Puerarin (2.5 & 10 µM) | Increased the percentage of apoptotic cells. Upregulated Bax and cleaved-caspase-3, and downregulated Bcl-2. | [7] |

| Schwann cells | Puerarin | Inhibited high glucose-induced apoptosis in a dose-dependent manner. Downregulated Bax and upregulated Bcl-2. | [9] |

| Acute Myocardial Infarction (AMI) rat model | Puerarin (120 mg/kg/day) | Reduced the rate of myocardial apoptosis from 72.70% to 19.77%. | [3] |

| Glioblastoma U251 & U87 cells | Puerarin (IC50 ~190-200 µM) | Reduced cell viability and induced apoptosis in a time- and dose-dependent manner. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing apoptosis via Western Blotting for key apoptotic markers, based on methodologies described in studies on puerarin.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of a test compound (e.g., this compound or Puerarin) on the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

-

Cell culture reagents

-

Test compound (this compound or Puerarin)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

-